Cas no 2097979-27-4 (2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one)

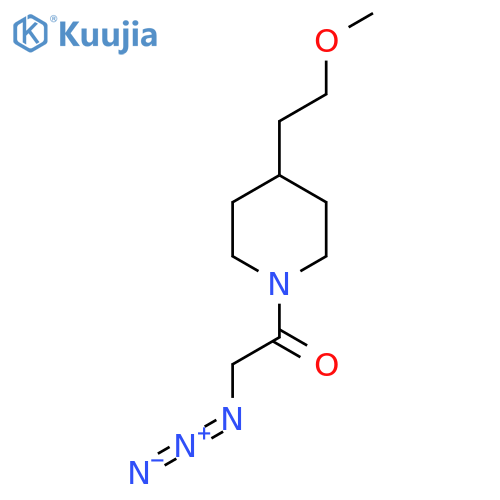

2097979-27-4 structure

商品名:2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one

CAS番号:2097979-27-4

MF:C10H18N4O2

メガワット:226.275521755219

CID:4774347

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one

- 2-azido-1-[4-(2-methoxyethyl)piperidin-1-yl]ethanone

- 2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one

-

- インチ: 1S/C10H18N4O2/c1-16-7-4-9-2-5-14(6-3-9)10(15)8-12-13-11/h9H,2-8H2,1H3

- InChIKey: FKEHPNIHWWPQPO-UHFFFAOYSA-N

- ほほえんだ: O(C)CCC1CCN(C(CN=[N+]=[N-])=O)CC1

計算された属性

- せいみつぶんしりょう: 226.14297583 g/mol

- どういたいしつりょう: 226.14297583 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 226.28

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 43.9

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A193281-500mg |

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one |

2097979-27-4 | 500mg |

$ 365.00 | 2022-06-08 | ||

| Life Chemicals | F1907-5335-10g |

2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one |

2097979-27-4 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-5335-0.25g |

2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one |

2097979-27-4 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-5335-2.5g |

2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one |

2097979-27-4 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-5335-1g |

2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one |

2097979-27-4 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| TRC | A193281-100mg |

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one |

2097979-27-4 | 100mg |

$ 95.00 | 2022-06-08 | ||

| Life Chemicals | F1907-5335-5g |

2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one |

2097979-27-4 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| Life Chemicals | F1907-5335-0.5g |

2-azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one |

2097979-27-4 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | A193281-1g |

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one |

2097979-27-4 | 1g |

$ 570.00 | 2022-06-08 |

2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

2097979-27-4 (2-Azido-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2279938-29-1(Alkyne-SS-COOH)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量